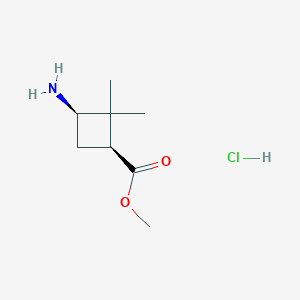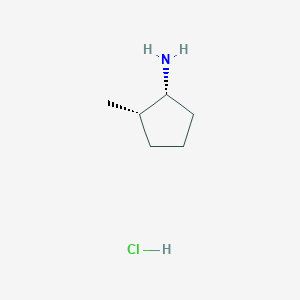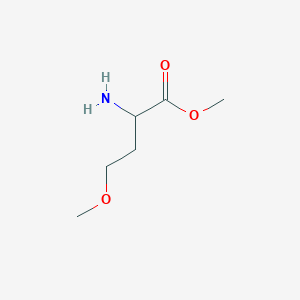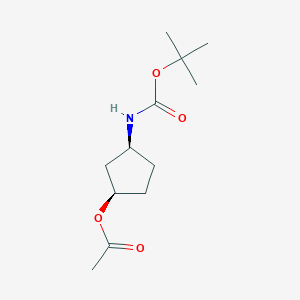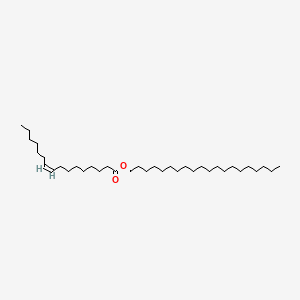
Arachidyl palmitoleate
Übersicht
Beschreibung
Arachidyl palmitoleate is a compound with the molecular formula C36H70O2 . It is also known by other names such as icosyl (Z)-hexadec-9-enoate, eicosyl 9Z-hexadecenoate, and eicosanyl 9Z-hexadecenoate . It has a molecular weight of 534.9 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a long chain of carbon atoms. The InChI representation of the molecule isInChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-16-14-12-10-8-6-4-2/h14,16H,3-13,15,17-35H2,1-2H3/b16-14- . Physical And Chemical Properties Analysis
This compound has a molecular weight of 534.9 g/mol and a molecular formula of C36H70O2 . It has a computed XLogP3-AA value of 16.4, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Mitogenic Properties and Cell Proliferation
Arachidyl palmitoleate has been associated with cell proliferation. A study by Koeberle et al. (2012) found that palmitoleate induces cell proliferation and is specifically incorporated into palmitoleoyl-phosphatidylinositol during de novo phosphatidylinositol biosynthesis, suggesting a role as a mediator in cell proliferation (Koeberle, A., Shindou, H., Harayama, T., & Shimizu, T., 2012).
Fatty Acid Elongation in Brain
Goldberg et al. (1973) demonstrated that microsomal enzyme systems in the mouse brain catalyze the elongation of various fatty acyl-coenzymes, including arachidyl-coenzyme A. This suggests a specific role for this compound in brain lipid metabolism (Goldberg, I., Shechter, I., & Bloch, K., 1973).
Role in Green Algae and Fatty Acid Biosynthesis
Xue et al. (2016) investigated the role of a gene encoding Δ9 fatty acid desaturase in the green alga Myrmecia incisa, which is a source of arachidonic acid. The gene's function is related to the synthesis of monounsaturated fatty acids, such as palmitoleic acid, through the addition of a double bond in palmitic acid, indicating a potential application in understanding fatty acid biosynthesis in algae (Xue, W., Liu, F., Sun, Z., & Zhou, Z., 2016).
Brain and Hippocampus Fatty Acid Composition
Ulmann et al. (2001) explored the composition of long-chain fatty acids in the brain and hippocampus of aged and young rats, finding variations in palmitoleic acid among other fatty acids. This suggests a role for this compound in aging-related changes in brain lipid composition (Ulmann, L., Mimouni, V., Roux, S., Porsolt, R., & Poisson, J., 2001).
Endogenous Cannabinoid Activity
Ben-Shabat et al. (1998) studied the role of various 2-acyl-glycerol esters in the spleen, including this compound, in potentiating the biological activity of endogenous cannabinoids, suggesting its potential role in modulating cannabinoid receptor activities (Ben-Shabat, S., Fride, E., Sheskin, T., Tamiri, T., Rhee, M., Vogel, Z., Bisogno, T., De Petrocellis, L., Di Marzo, V., & Mechoulam, R., 1998).
Wirkmechanismus
Eigenschaften
IUPAC Name |
icosyl (Z)-hexadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-16-14-12-10-8-6-4-2/h14,16H,3-13,15,17-35H2,1-2H3/b16-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIETWBRPSYJUOM-PEZBUJJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22522-34-5 | |
| Record name | Palmitoleic acid arachidyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B3117576.png)

![2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)
